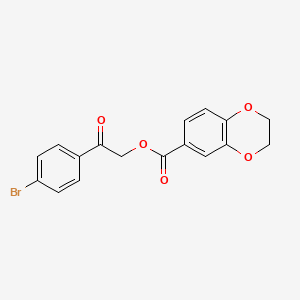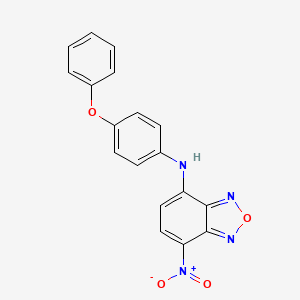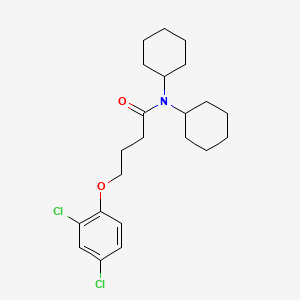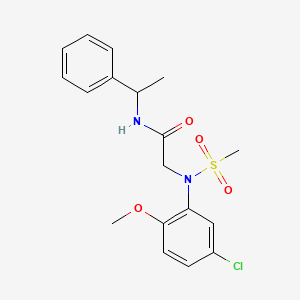![molecular formula C21H19N3O4 B5196802 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)
2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is a quinazolinone derivative that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
The mechanism of action for 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to act through multiple pathways, including inhibition of NF-κB signaling, modulation of MAPK pathways, and induction of apoptosis in cancer cells. It may also act as a protease inhibitor, preventing viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. It also induces apoptosis in cancer cells, inhibits tumor growth, and has anti-viral activity. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its broad range of biological activities. It may be useful in studying the mechanisms of inflammation, cancer, and viral infections. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of focus could be the development of more efficient synthesis methods to increase yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action and identify potential targets for drug development. Another potential direction for research could be the investigation of the compound's effects on other diseases, such as autoimmune disorders and cardiovascular disease. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential therapeutic agent.
合成法
The synthesis method for 2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-furfurylamine and propyl bromide to yield the final compound. This method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, this compound has demonstrated anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also shown promise as an anti-viral agent, with activity against a range of viruses including HIV, HCV, and influenza.
特性
IUPAC Name |
2-[5-(2-nitrophenyl)furan-2-yl]-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-2-13-23-20(22-16-9-5-3-7-14(16)21(23)25)19-12-11-18(28-19)15-8-4-6-10-17(15)24(26)27/h3-12,20,22H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHTWJOJOGWUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5196723.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196735.png)

![2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)


![methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5196783.png)
![8,8-dimethyl-10-(1-pyrrolidinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5196787.png)


![5-{[5-(phenylthio)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5196798.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5196800.png)

